

1-Naphthaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Naphthaldehyde**

Cat. No.: **B104281**

[Get Quote](#)

This guide serves as an in-depth technical resource on **1-naphthaldehyde** for researchers, scientists, and professionals in drug development. By synthesizing foundational chemical principles with field-proven insights, this document provides a robust framework for understanding and utilizing this versatile compound. We will explore its chemical structure, synthesis protocols, key reactions, and applications, with a focus on causality and self-validating methodologies.

Core Introduction: The Strategic Importance of 1-Naphthaldehyde

1-Naphthaldehyde, known formally by its IUPAC name naphthalene-1-carbaldehyde, is an aromatic aldehyde with the chemical formula $C_{11}H_8O$.^[1] It is structurally characterized by a naphthalene ring system with a formyl (-CHO) substituent at the C1 position.^[1] This molecule is a cornerstone intermediate in organic synthesis due to the unique reactivity conferred by its aldehyde group and the extended π -system of the naphthalene core. Its utility spans from the synthesis of dyes and polymers to its pivotal role as a precursor for complex molecular scaffolds in medicinal chemistry.^[2] For drug development professionals, the naphthyl moiety offers a lipophilic and sterically defined scaffold that can be crucial for modulating ligand-receptor interactions.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting its reactivity and behavior in chemical systems.

- IUPAC Name: naphthalene-1-carbaldehyde[1]
- Synonyms: 1-Formylnaphthalene, α -Naphthaldehyde, 1-Naphthylaldehyde[1]
- CAS Number: 66-77-3[1]
- Molecular Formula: C₁₁H₈O[1]

The structure consists of two fused benzene rings, forming the naphthalene core. The aldehyde group's placement at the alpha-position (C1) influences its electronic properties and steric accessibility compared to its isomer, 2-naphthaldehyde.

Caption: Chemical structure and IUPAC numbering of **1-Naphthaldehyde**.

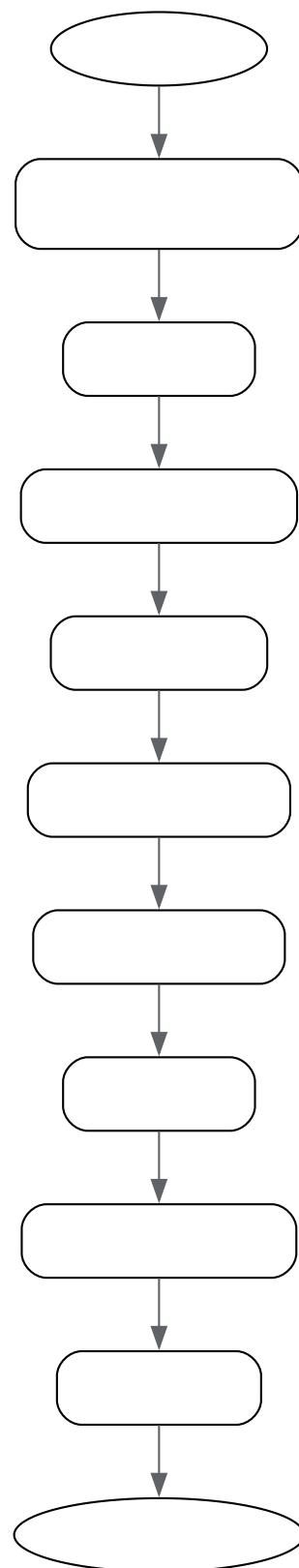
Physicochemical Properties

The physical properties of **1-naphthaldehyde** are critical for its handling, purification, and use in reactions. The data below is consolidated from authoritative sources.

Property	Value	Source(s)
Molecular Weight	156.18 g/mol	[1][3][4]
Appearance	Colorless to yellow oily liquid	[2]
Melting Point	1–2 °C	[3][4]
Boiling Point	160–161 °C at 15 mmHg	[3][4]
Density	1.15 g/mL at 25 °C	[3][4]
Refractive Index (n ²⁰ /D)	1.652	[3][4]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, acetone.	[4][5]

Synthesis Protocols: A Field-Proven Methodology

While numerous methods exist for the synthesis of **1-naphthaldehyde**, the Sommelet reaction remains a reliable and instructive approach, particularly for laboratory-scale preparations. This choice is based on its relatively mild conditions and avoidance of highly toxic reagents.


Causality Behind Experimental Choices: The Sommelet reaction begins with the formation of a hexaminium salt from an active halide. The subsequent hydrolysis step is the key to forming the aldehyde. The use of 50% acetic acid in this protocol is an improvement over earlier methods as it provides an effective medium for the hydrolysis of the quaternary ammonium salt to yield the desired aldehyde.

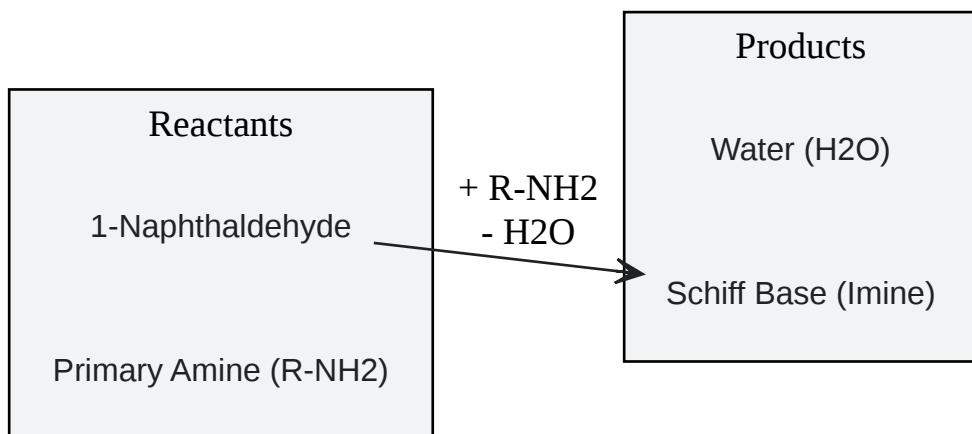
Experimental Protocol: Sommelet Synthesis of 1-Naphthaldehyde

- Salt Formation:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 17.7 g (0.1 mol) of 1-(chloromethyl)naphthalene and 14.0 g (0.1 mol) of hexamethylenetetramine in 150 mL of 50% aqueous acetic acid.
 - Rationale: Chloroform can also be used as a solvent, but aqueous acetic acid is effective for both the salt formation and subsequent hydrolysis step, simplifying the procedure.
- Reaction Execution:
 - Heat the mixture to reflux with stirring for 2 hours. The solution will turn yellow as the hexaminium salt forms and begins to hydrolyze.
 - Add 200 mL of water to the reaction mixture.
 - Continue to reflux for an additional 15 minutes.
 - Rationale: The extended reflux ensures complete hydrolysis. Adding water helps to keep all components in solution.
- Work-up and Isolation:

- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product with ether (3 x 100 mL).
- Self-Validation: The organic layer should contain the desired aldehyde, while unreacted salts and water-soluble byproducts remain in the aqueous phase.
- Combine the organic extracts and wash them sequentially with water (2 x 100 mL), 10% sodium carbonate solution (2 x 50 mL), and finally with water (1 x 100 mL).
- Rationale: The sodium carbonate wash is crucial for removing any acidic impurities, such as remaining acetic acid or any 1-naphthoic acid formed via over-oxidation.
- Purification:
 - Dry the ethereal solution over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the ether by rotary evaporation.
 - The crude product is a yellowish oil. Purify by vacuum distillation, collecting the fraction at 160–162 °C/18 mmHg.
 - The expected yield is 70–77 g (approximately 45-50% based on 1-(chloromethyl)naphthalene).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for the Sommelet synthesis of **1-naphthaldehyde**.

Key Reactions in Drug Discovery & Synthesis

1-Naphthaldehyde is a versatile precursor. Its aldehyde functionality is central to several key transformations used in the construction of complex pharmaceutical agents.

Schiff Base Formation

The reaction with primary amines to form imines (Schiff bases) is a fundamental transformation. These products are not merely intermediates; many exhibit potent biological activities. Recently, Schiff bases derived from 2-hydroxy-**1-naphthaldehyde** have been synthesized to modify existing drugs, creating new zwitterionic compounds with potential therapeutic applications.^{[6][7]}

[Click to download full resolution via product page](#)

Caption: General scheme for Schiff base formation from **1-naphthaldehyde**.

The Cannizzaro Reaction

In the absence of α -hydrogens, **1-naphthaldehyde** undergoes the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction yields both the corresponding alcohol (1-naphthalenemethanol) and the carboxylate salt (sodium 1-naphthoate), which upon acidification gives 1-naphthoic acid.^{[8][9]} This provides a direct route to two different, valuable synthetic intermediates from a single starting material.^{[8][9]}

Precursor to Biologically Active Scaffolds

The naphthalene moiety is present in numerous approved drugs and serves as a critical pharmacophore.^[10] For instance, derivatives of **1-naphthaldehyde** have been used to create sulfonamides that show significant antibacterial activity.^[10] Its use as a starting material allows for the introduction of the naphthyl group into larger molecules, influencing properties like cell membrane permeability and target binding affinity.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized **1-naphthaldehyde** is achieved through standard spectroscopic methods. The following data are typical for this compound.

- ¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.33 (s, 1H, CHO), 9.23 (d, J=8.6 Hz, 1H), 8.05 (d, J=8.2 Hz, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.90 (d, J=7.1 Hz, 1H), 7.69 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.60 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 7.54 (t, J=7.6 Hz, 1H).^[3]
- ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 193.6, 136.7, 135.3, 133.8, 131.4, 130.6, 129.1, 128.5, 127.0, 124.9.^[3]
- Infrared (IR): Key peaks (cm⁻¹) ~3050 (aromatic C-H stretch), ~2820 and ~2740 (aldehyde C-H stretch), ~1700 (strong C=O stretch).

Safety and Handling Protocols

As a laboratory chemical, **1-naphthaldehyde** requires careful handling to minimize risk.

- Hazards: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. It is also a lachrymator (induces tears).
- Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly sealed.
- First Aid:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.
- Skin: Wash off with soap and plenty of water.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Conclusion

1-Naphthaldehyde is a fundamentally important and highly versatile chemical intermediate. Its strategic value in organic synthesis is underscored by its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science. A comprehensive understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe application in a research and development setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6195, **1-Naphthaldehyde**.
- Organic Syntheses. (n.d.). **1-naphthaldehyde**. Organic Syntheses Procedure.
- PrepChem. (n.d.). Synthesis of **1-naphthaldehyde**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **1-Naphthaldehyde**, 95%.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde IR Spectrum. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper]. Retrieved from a relevant RSC publication's supplementary data.
- Otto Chemie Pvt. Ltd. (n.d.). **1-Naphthaldehyde**, 98% 66-77-3 India.
- Solubility of Things. (n.d.). **1-Naphthaldehyde**.
- PubChem. (n.d.). **1-Naphthaldehyde** | C11H8O | CID 6195.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - **1-NAPHTHALDEHYDE** 97%.
- NIST. (n.d.). 1-Naphthalenecarboxaldehyde. NIST Chemistry WebBook.
- Human Metabolome Database. (2021). Showing metabocard for **1-Naphthaldehyde** (HMDB0060325).
- Journal of Chemical Education. (2006). Solvent-Free Conversion of alpha-Naphthaldehyde to 1-Naphthoic Acid and 1-Naphthalenemethanol: Application of the Cannizzaro Reaction.

ACS Publications.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **1-Naphthaldehyde** Manufacturers and Suppliers: A Global Perspective.
- Chopra, B. et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.
- SpectraBase. (n.d.). **1-Naphthaldehyde**.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- RSC Publishing. (2024). A synthetic approach towards drug modification: 2-hydroxy-**1-naphthaldehyde** based imine-zwitterion preparation....
- RSC Publishing. (2024). A synthetic approach towards drug modification....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum [chemicalbook.com]
- 5. 1-Naphthaldehyde(66-77-3) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Naphthaldehyde(66-77-3) IR Spectrum [chemicalbook.com]
- 7. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Naphthalenecarboxaldehyde [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [1-Naphthaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104281#1-naphthaldehyde-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com